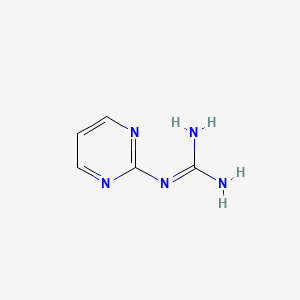

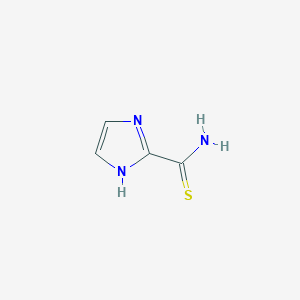

1-(Pyrimidin-2-yl)guanidine

Vue d'ensemble

Description

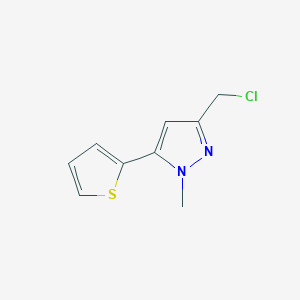

“1-(Pyrimidin-2-yl)guanidine” is a chemical compound . It is a derivative of guanidine, which is a strong organic base . The pyrimidine moiety in this compound has been employed in the design of privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of “1-(Pyrimidin-2-yl)guanidine” involves a one-pot approach towards N, N ′-disubstituted guanidines from N -chlorophthalimide, isocyanides, and amines . This strategy provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N -phthaloylguanidines .Molecular Structure Analysis

The molecular structure of “1-(Pyrimidin-2-yl)guanidine” is characterized by the presence of a pyrimidine ring, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Applications De Recherche Scientifique

Synthesis and Heterocyclic Compounds Formation

- Synthesis of Carbonyl 2-Amino-Pyrimidines : An efficient one-pot approach for synthesizing carbonyl 2-amino-pyrimidines from 1,3-diynes and guanidine has been developed. This methodology involves tandem regioselective heterocyclization and selective oxidation (Zhang, Zhao, & Zhao, 2015).

- Formation of Nitrogenous Heterocycles : Condensation reactions of guanidines with bis-electrophiles lead to the production of novel fused bi-pyrimidine, pyrimido-aminotriazine, and pyrimido-sulfonamide scaffolds, which are valuable for new modulators of biological targets (Arnold, Laporte, Anderson, & Wipf, 2013).

Biological Activities and Crystal Structure

- Weak Herbicidal Activity : N-(4-Methyl-6-oxo-1,6-dihydro-pyrimidin-2-yl)-N′-(2-trifluoromethyl-phenyl)-guanidine has shown weak herbicidal activity. Its crystal structure was determined using various techniques (He, Wang, & Li, 2006).

- Optical Properties of Pyrimidines : 2-Amino-4-aryl-6-(9,9′-spirobifluoren-2-yl)pyrimidines exhibit good blue light emissions and excellent thermal stabilities. Their properties are influenced by intermolecular hydrogen bonds and interactions (Shi, Liu, & Tang, 2011).

DNA Interaction and Triple Helix Formation

- GC Base Pair Recognition : A deoxyribonucleoside designed for recognition of GC base pairs in the major groove of double-helical DNA was developed. This nucleoside mimics N3-protonated cytosine and can be used for triple helix formation (Koh & Dervan, 1992).

Novel Synthesis Methods and Structures

- Cyclocondensation Synthesis : A novel synthesis method for E-2-amino-4-aryl-6-(2-arylethenyl)pyrimidines was developed using base-promoted cyclocondensation of (1E,4E)-1,5-diarylpenta-1,4-dien-3-ones with guanidine hydrochloride (Mallik, Pal, Sepay, & Guha, 2018).

Safety And Hazards

Orientations Futures

The future directions for “1-(Pyrimidin-2-yl)guanidine” could involve the exploration of its potential biological activities. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry and the compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities . Therefore, it might be worthwhile to investigate the potential of “1-(Pyrimidin-2-yl)guanidine” in various biological applications.

Propriétés

IUPAC Name |

2-pyrimidin-2-ylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQBQBUHPNYTGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10482590 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrimidin-2-yl)guanidine | |

CAS RN |

90585-97-0 | |

| Record name | 1-(Pyrimidin-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10482590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B1357039.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B1357053.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1357055.png)

![N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine](/img/structure/B1357071.png)

![N-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine](/img/structure/B1357072.png)

![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)